molecular formula C10H14ClNO B3097243 3-Chloro-2-(2-methylpropoxy)aniline CAS No. 130566-35-7

3-Chloro-2-(2-methylpropoxy)aniline

Cat. No.: B3097243
CAS No.: 130566-35-7
M. Wt: 199.68 g/mol
InChI Key: ODLKGZIVEALJEN-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methylpropoxy)aniline is an organic compound with the molecular formula C10H14ClNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a 2-methylpropoxy group

Scientific Research Applications

3-Chloro-2-(2-methylpropoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other materials.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-methylpropoxy)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloroaniline.

    Alkylation: The 2-chloroaniline undergoes alkylation with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the 2-methylpropoxy group to the aniline ring.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-methylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chlorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the aniline ring.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methylpropoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites on enzymes or interacting with cell membrane receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylaniline: Similar structure but lacks the 2-methylpropoxy group.

    2-Chloro-4-nitroaniline: Contains a nitro group instead of the 2-methylpropoxy group.

    3-Chloro-4-methoxyaniline: Contains a methoxy group instead of the 2-methylpropoxy group.

Uniqueness

3-Chloro-2-(2-methylpropoxy)aniline is unique due to the presence of both the chlorine atom and the 2-methylpropoxy group on the aniline ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-2-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLKGZIVEALJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280962
Record name 3-Chloro-2-(2-methylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130566-35-7
Record name 3-Chloro-2-(2-methylpropoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130566-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2-methylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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